REACTION_CXSMILES
|
[Na][Na].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.I[C:14]1[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=1[C:16]([O-:18])=[O:17].[Na+].COCCOCCN(CCOCCOC)CCOCCOC>CN1CCCC1=O.[Cu]Cl>[C:8]([C:7]1[CH:11]=[CH:12][C:4]([O:3][C:14]2[CH:22]=[CH:21][CH:20]=[CH:19][C:15]=2[C:16]([OH:18])=[O:17])=[CH:5][CH:6]=1)([OH:10])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)[O-])C=CC=C1.[Na+]
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
COCCOCCN(CCOCCOC)CCOCCOC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
copper(I) chloride
|
Quantity
|
1.98 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue is diluted with about 1 litre of water and thchloric acid
|
Type
|
CUSTOM
|
Details
|
The product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.7 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |